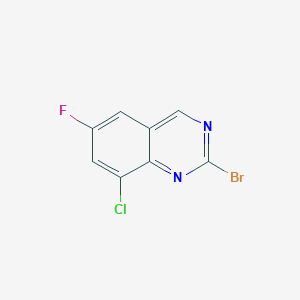
2-Bromo-8-chloro-6-fluoroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-8-chloro-6-fluoroquinazoline is a heterocyclic aromatic compound with the molecular formula C8H3BrClFN2 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8-chloro-6-fluoroquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the following steps:
Starting Material: The synthesis begins with a quinazoline derivative.
Halogenation: The introduction of bromine, chlorine, and fluorine atoms is achieved through halogenation reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Reaction Conditions: The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-8-chloro-6-fluoroquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinazoline derivative.
Scientific Research Applications
2-Bromo-8-chloro-6-fluoroquinazoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Material Science: The compound is explored for its potential use in organic electronics and optoelectronic devices.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-8-chloro-6-fluoroquinazoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-8-chloroquinazoline
- 2-Chloro-6-fluoroquinazoline
- 8-Bromo-6-fluoroquinazoline
Uniqueness
2-Bromo-8-chloro-6-fluoroquinazoline is unique due to the presence of three different halogen atoms, which can impart distinct electronic and steric properties. This makes it a versatile intermediate for the synthesis of a wide range of derivatives with tailored properties for specific applications.
Properties
Molecular Formula |
C8H3BrClFN2 |
|---|---|
Molecular Weight |
261.48 g/mol |
IUPAC Name |
2-bromo-8-chloro-6-fluoroquinazoline |
InChI |
InChI=1S/C8H3BrClFN2/c9-8-12-3-4-1-5(11)2-6(10)7(4)13-8/h1-3H |
InChI Key |
FPSQJVRKBVVTQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NC(=NC=C21)Br)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



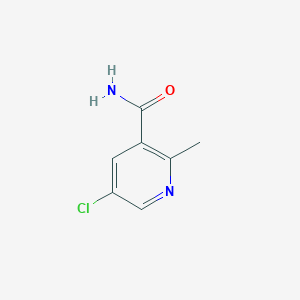
![2-(2,6-Dichlorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B12999298.png)

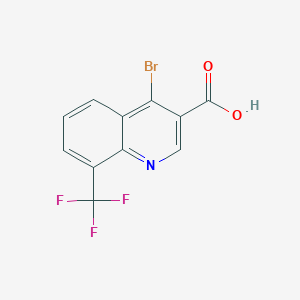
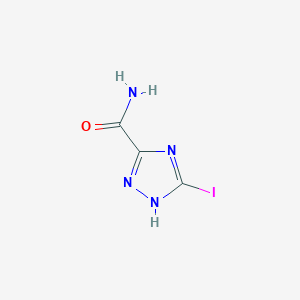
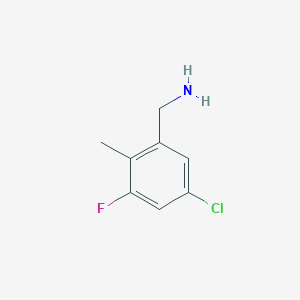
![[2,3'-Bipyridine]-2'-carboxamide](/img/structure/B12999317.png)
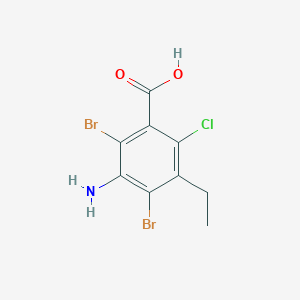
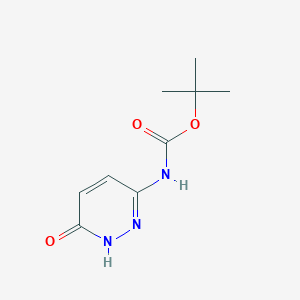
![4-Fluorobenzo[b]thiophen-2-amine](/img/structure/B12999350.png)
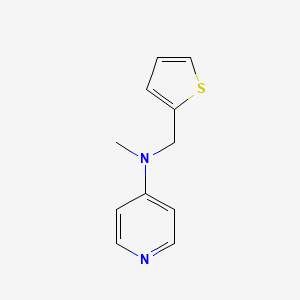
![N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B12999364.png)

